



# Spectroscopic and Structural Elucidation of N,N-dimethyl-2-phenoxypropanamide: A Technical Guide

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Compound of Interest		
Compound Name:	N,N-dimethyl-2-	
Compound Name.	phenoxypropanamide	
Cat. No.:	B6023818	Get Quote

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N,N-dimethyl-2-phenoxypropanamide**. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a combination of predicted spectroscopic data and experimental data for the closely related structural analog, N,N-dimethyl-2-phenylpropanamide. This approach offers valuable insights into the expected spectral characteristics and provides a robust framework for the analysis of this compound class.

### Predicted Spectroscopic Data for N,N-dimethyl-2phenoxypropanamide

To facilitate the identification and characterization of **N,N-dimethyl-2-phenoxypropanamide**, predicted <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry data have been generated using computational methods. These predictions are based on established algorithms and provide a reliable estimation of the expected spectral features.

Table 1: Predicted <sup>1</sup>H NMR Data for **N,N-dimethyl-2-phenoxypropanamide** (Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz)



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.35 - 7.25	m	2H	Ar-H (ortho)
7.05 - 6.95	m	3H	Ar-H (meta, para)
4.80	q	1H	O-CH
3.10	S	3H	N-CH₃
2.95	S	3H	N-CH₃
1.60	d	3H	CH-CH₃

Table 2: Predicted <sup>13</sup>C NMR Data for **N,N-dimethyl-2-phenoxypropanamide** (Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz)

Chemical Shift (ppm)	Assignment
172.5	C=O
157.0	Ar-C (ipso, attached to O)
129.5	Ar-C (ortho)
124.0	Ar-C (para)
121.0	Ar-C (meta)
75.0	O-CH
37.0	N-CH₃
35.5	N-CH₃
18.0	CH-CH₃

Table 3: Predicted Mass Spectrometry Data for N,N-dimethyl-2-phenoxypropanamide



m/z	Predicted Fragment	
193	[M]+	
121	[C <sub>6</sub> H <sub>5</sub> O-CH-CH <sub>3</sub> ] <sup>+</sup>	
94	[C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup>	
72	[C <sub>3</sub> H <sub>6</sub> NO] <sup>+</sup>	

## Experimental Spectroscopic Data for the Analog: N,N-dimethyl-2-phenylpropanamide

Experimental data for the structural analog, N,N-dimethyl-2-phenylpropanamide, provides a valuable reference for validating the predicted data and understanding the influence of the phenoxy group.

Table 4: Experimental <sup>1</sup>H and <sup>13</sup>C NMR Data for N,N-dimethyl-2-phenylpropanamide



Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment
<sup>1</sup> H NMR	7.35 - 7.20 (m, 5H)	m	Ar-H
3.65 (q, 1H)	q	СН	_
2.95 (s, 3H)	S	N-CH₃	_
2.85 (s, 3H)	S	N-CH₃	
1.45 (d, 3H)	d	CH-CH₃	
<sup>13</sup> C NMR	173.8	-	C=O
141.6	-	Ar-C (ipso)	_
128.5 (2C)	-	Ar-C	_
127.9 (2C)	-	Ar-C	
126.2	-	Ar-C	_
45.4	-	СН	
37.3	-	N-CH₃	_
35.6	-	N-CH₃	_
18.2	-	CH-CH₃	

Note: This data is sourced from supplementary information of a publication by the Royal Society of Chemistry.

Table 5: Key IR Absorption Bands for an Analogous Phenylpropanamide Derivative



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	C-H stretch (aromatic)
~2970	Medium	C-H stretch (aliphatic)
~1645	Strong	C=O stretch (amide)
~1495, 1450	Medium	C=C stretch (aromatic)

Note: This data is based on typical values for similar structures and may vary slightly.

### **Experimental Protocols**

The following are generalized protocols for the acquisition of spectroscopic data for compounds such as **N,N-dimethyl-2-phenoxypropanamide**.

### 3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5-0.7 mL) in an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

### 3.2 Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. For a solid sample, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained from a thin film of the compound deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent. The spectrum is recorded over a range of 4000-400 cm<sup>-1</sup>.

### 3.3 Mass Spectrometry (MS)

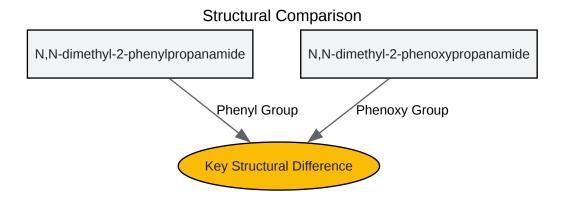
Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized (e.g., by



electron impact) and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is detected.

### **Visualizations**

The following diagrams illustrate the relationships between the target compound and its analog, as well as a typical workflow for spectroscopic analysis.



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Structural comparison of the target and analog compounds.



# Synthesized Compound Purification Spectroscopic Analysis NMR (1H, 13C) R MS Data Interpretation Structure Elucidation Purity Assessment

### General Spectroscopic Analysis Workflow

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